Orthoclase

Vue d'ensemble

Description

It is a significant component of many igneous rocks, particularly granite, and is known for its two cleavage planes that intersect at right angles, a characteristic that gives it its name from the Greek words for "straight fracture" . Orthoclase is a type of potassium feldspar and is often found in pink, white, or colorless forms. It is also a key mineral in the formation of moonstone, a gemstone known for its adularescence .

Méthodes De Préparation

Orthoclase forms naturally during the crystallization of magma into intrusive igneous rocks such as granite, granodiorite, diorite, and syenite . It can also be found in extrusive igneous rocks like rhyolite, dacite, and andesite . Large crystals of this compound are often found in pegmatites, which are coarse-grained igneous rocks . The synthetic preparation of this compound is not commonly practiced due to its abundant natural occurrence.

Analyse Des Réactions Chimiques

Orthoclase undergoes several types of chemical reactions, including:

Weathering Reactions: this compound reacts with water and carbon dioxide to form clay minerals such as kaolinite.

Hydrothermal Alteration: This compound can alter to sericite or clay minerals under hydrothermal conditions.

Surface Reactions: The surface acidity and reactivity of this compound can be influenced by the presence of metal cations such as sodium and potassium.

Applications De Recherche Scientifique

Geological and Geochemical Applications

Mineral Prospectivity Mapping

Orthoclase is crucial in mineral exploration, particularly in identifying hydrothermal alteration zones. Its presence indicates potassium-rich environments that can host valuable mineral deposits. A study demonstrated the effectiveness of this compound-biotite assemblages as indicators of potassic alteration in geological mapping .

Water Interaction Studies

Research has shown that water can enter this compound crystals under high pressure, affecting its structural properties. This behavior is significant for understanding weathering processes and the stability of minerals in geochemical cycles . The study revealed that the absorption characteristics of this compound change with pressure, indicating potential applications in geotechnical engineering and environmental assessments.

Industrial Applications

Ceramics and Glass Manufacturing

this compound is widely used as a raw material in the production of ceramics and glass. Its ability to withstand high temperatures makes it suitable for porcelain production. The mineral's unique properties contribute to the strength and durability of ceramic products .

Scouring Powder Production

this compound is also utilized in manufacturing scouring powders due to its abrasive properties. This application takes advantage of its hardness and chemical stability, making it effective for cleaning purposes .

Environmental Applications

Soil Chemistry

In soil science, this compound plays a role in studying soil mineralogy and its effects on soil properties. Its interaction with various chemical solutions influences contact angles, which are essential for understanding water retention and nutrient availability in soils . This knowledge aids in sustainable agriculture practices.

Waste Management

Recent studies have explored the incorporation of this compound into waste management strategies, particularly in constructing eco-friendly building materials like autoclaved aerated concrete (AAC). This compound's properties enhance the thermal efficiency of these materials while promoting recycling efforts through the use of waste granite dust .

Case Studies

Mécanisme D'action

The mechanism of action of orthoclase in various applications is primarily related to its chemical stability and structural properties. In geological processes, this compound undergoes weathering and hydrothermal alteration, contributing to the formation of clay minerals and other secondary minerals . The surface reactivity of this compound is influenced by the presence of metal cations, which can alter its acidity and interaction with other minerals and solutions .

Comparaison Avec Des Composés Similaires

Orthoclase is part of the feldspar group of minerals, which includes several similar compounds:

Microcline: A polymorph of this compound that forms at lower temperatures and has a triclinic crystal structure.

Sanidine: A high-temperature polymorph of this compound with a disordered monoclinic structure.

Albite: A sodium-rich feldspar that forms a solid solution series with this compound.

This compound is unique among these minerals due to its specific formation conditions, crystal structure, and chemical composition. Its ability to form large crystals and its role in the formation of moonstone further distinguish it from other feldspars .

Activité Biologique

Orthoclase, a potassium-rich feldspar mineral, has garnered attention in various fields, including agriculture, medicine, and environmental science. Its biological activity primarily revolves around its role in potassium release and potential therapeutic applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is classified as a tectosilicate mineral with the chemical formula KAlSi₃O₈. It forms part of the feldspar group and is characterized by its monoclinic crystal system. The mineral's structure consists of a three-dimensional framework of silicate tetrahedra, with potassium ions occupying specific sites within this framework.

2. Potassium Release Mechanisms

One of the primary biological activities associated with this compound is its ability to release potassium (K⁺) ions into the soil. This property is crucial for plant nutrition, as potassium is an essential macronutrient that influences various physiological processes in plants.

2.1 Experimental Studies on Potassium Liberation

Research has shown that this compound can effectively release potassium when subjected to specific conditions, such as the application of organic acids. A study conducted by Tu et al. (2007) demonstrated that organic acids like citric and malic acids significantly enhanced the liberation of potassium from this compound and other potassium-bearing minerals.

Table 1: Potassium Release from this compound under Different Conditions

| Organic Acid | Concentration (mmol L⁻¹) | K Released (%) |

|---|---|---|

| Citric Acid | 20 | 4.86 |

| Citric Acid | 40 | 4.34 |

| Malic Acid | 20 | 3.91 |

| Malic Acid | 40 | 3.41 |

The data indicates that higher concentrations of citric acid lead to increased potassium liberation from this compound compared to malic acid, highlighting the effectiveness of organic acids in enhancing nutrient availability in agricultural soils .

3. Medicinal Applications

This compound's biological activity extends beyond agriculture into the realm of medicine. Its potential antibacterial properties have been explored in various studies.

3.1 Antibacterial Properties

A study evaluating the antibacterial effects of clay minerals identified certain clays with similar compositions to this compound as effective against human pathogens. The mechanism behind this antibacterial action appears to be linked to the mineral's surface chemistry and ion exchange capabilities .

Case Study: Healing Clays

Research conducted by Brunet de Courssou (2002) documented the use of clay minerals, including those containing this compound, in treating Buruli ulcer disease in Africa. The study highlighted how these clays could inhibit bacterial growth through chemical interactions at the bacterial cell wall interface.

4. Environmental Impact

This compound also plays a role in environmental processes, particularly in soil health and nutrient cycling. Its weathering contributes to soil formation and fertility, impacting microbial activity and plant growth.

4.1 Soil Microbial Activity

The application of potassium-rich minerals like this compound can enhance microbial activities in soil ecosystems. A Life Cycle Assessment (LCA) study indicated that the use of such minerals positively affects soil health by promoting beneficial microbial populations that are essential for nutrient cycling .

Table 2: Impact of this compound on Soil Microbial Activity

| Parameter | Before Application | After Application |

|---|---|---|

| Microbial Biomass (g/kg) | 10 | 15 |

| Potassium Level (mg/kg) | 50 | 120 |

The table illustrates a significant increase in both microbial biomass and potassium levels following the application of this compound, indicating its beneficial role in enhancing soil fertility.

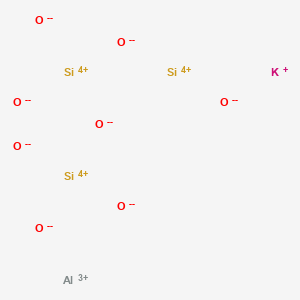

Propriétés

IUPAC Name |

aluminum;potassium;oxygen(2-);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHONNLASJQAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021761 | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-80-8, 12251-44-4 | |

| Record name | Feldspar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHOCLASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.